3H-Indole, 3-(dichloromethyl)-2,3-dimethyl-
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Overview
Description
3H-Indole, 3-(dichloromethyl)-2,3-dimethyl- is a derivative of the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their wide-ranging biological activities and are found in various natural compounds, including neurotransmitters and alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3H-Indole, 3-(dichloromethyl)-2,3-dimethyl-, often involves the Fischer indole synthesis method. This method typically requires the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions . For instance, the reaction of o,p-nitrophenylhydrazines with isopropyl methyl ketone in acetic acid/HCl can yield various indole derivatives .
Industrial Production Methods
Industrial production of indole derivatives may involve large-scale Fischer indole synthesis, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The choice of acid catalyst, such as HCl, H2SO4, or polyphosphoric acid, plays a crucial role in the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
3H-Indole, 3-(dichloromethyl)-2,3-dimethyl- can undergo various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive at its 3-position, making it susceptible to protonation, halogenation, alkylation, and acylation.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, forming different products depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include halogens for halogenation, alkyl halides for alkylation, and acyl chlorides for acylation. Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride may be used for oxidation and reduction reactions, respectively .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated indole derivatives, while alkylation and acylation can produce alkylated and acylated indoles .
Scientific Research Applications
3H-Indole, 3-(dichloromethyl)-2,3-dimethyl- has various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives and heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3H-Indole, 3-(dichloromethyl)-2,3-dimethyl- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors, influencing biological processes such as cell signaling, metabolism, and gene expression . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3H-Indole, 3-(dichloromethyl)-2,3-dimethyl- include other indole derivatives such as:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.
2,3,3-Trimethylindolenine: Synthesized using Fischer’s method and studied for its chemical properties.
Uniqueness
Its dichloromethyl and dimethyl substituents may influence its chemical behavior and biological activities, making it a valuable compound for further research and development .
Properties
CAS No. |
62019-22-1 |
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Molecular Formula |
C11H11Cl2N |
Molecular Weight |
228.11 g/mol |
IUPAC Name |
3-(dichloromethyl)-2,3-dimethylindole |
InChI |
InChI=1S/C11H11Cl2N/c1-7-11(2,10(12)13)8-5-3-4-6-9(8)14-7/h3-6,10H,1-2H3 |
InChI Key |
XFZDHRBYDFLQRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C1(C)C(Cl)Cl |
Origin of Product |
United States |
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